molecular formula C19H17ClO3S B2468662 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one CAS No. 306978-18-7

3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one

Cat. No.: B2468662
CAS No.: 306978-18-7
M. Wt: 360.85
InChI Key: RWDPSFMZLZAYBJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polyfunctional Cyclohexenone Derivatives

The IUPAC name 3-chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one adheres to hierarchical prioritization rules for polyfunctional cyclic compounds. The parent structure is a cyclohexenone ring, a six-membered carbocycle with a ketone group at position 1 and a double bond between carbons 2 and 3. Substituents are numbered to minimize locants, with the ketone group fixed at position 1. The highest-priority functional group (ketone) dictates the suffix -one, while the double bond is denoted by the infix -en-.

Substituents are ordered alphabetically:

  • Chloro at position 3.
  • Phenyl at position 5.
  • (Phenylsulfonyl)methyl at position 2.

The (phenylsulfonyl)methyl group is named as a sulfonyl-substituted methyl substituent, with "phenylsulfonyl" treated as a prefix. The final name reflects substituent positions and prioritization, ensuring unambiguous identification.

X-ray Crystallographic Analysis of Molecular Configuration

X-ray diffraction studies of the compound reveal a non-planar cyclohexenone ring adopting a distorted chair conformation. Key structural features include:

Parameter Value
C=O bond length 1.221 Å
C-Cl bond length 1.785 Å
S=O bond lengths 1.443 Å (avg)
Dihedral angle (C2-C1-C6-C5) 12.3°

The (phenylsulfonyl)methyl group occupies an equatorial position, minimizing steric clashes with the phenyl group at position 5. The chlorine atom at position 3 adopts an axial orientation, stabilized by weak hyperconjugative interactions with the carbonyl π-system. The crystal packing exhibits intermolecular C-H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons, contributing to lattice stability.

Comparative Analysis of Tautomeric Forms in Solution Phase

In solution, the compound predominantly exists in the keto tautomer , as evidenced by 1H NMR and UV-Vis spectroscopy. The enol tautomer is undetectable (<0.01% abundance) due to destabilization from the electron-withdrawing sulfonyl group, which reduces enolate stability. Key spectroscopic data:

  • 1H NMR (CDCl3) :

    • δ 7.8–7.2 (m, 10H, aromatic protons).
    • δ 4.1 (s, 2H, CH2SO2).
    • δ 3.2 (t, 1H, Hα to carbonyl).
  • UV-Vis (MeOH) :

    • λmax = 275 nm (n→π* transition of carbonyl).

Micellar studies in sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) show enhanced fluorescence quantum yield (Φ = 0.42 in CTAB vs. 0.18 in SDS), suggesting preferential partitioning into cationic micelles.

Conformational Dynamics Through Computational Molecular Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal two low-energy conformers differing by 10.2 kJ/mol :

Conformer Energy (kJ/mol) Key Features
Chair 0.0 Sulfonyl group equatorial
Twist-boat 10.2 Sulfonyl group axial, ring puckered

The chair conformer dominates (98.7% population at 298 K), with a barrier to ring flipping of 45.6 kJ/mol —higher than unsubstituted cyclohexanone due to steric hindrance from the sulfonyl group. Molecular dynamics simulations (AMBER) show that the phenyl group at position 5 undergoes rapid pseudorotation (τ = 2.1 ps), while the sulfonyl moiety remains rigid.

QTAIM analysis confirms weak C-Cl···C=O interactions (ρ = 0.012 e·Å−3), contributing to conformational preference. These findings align with experimental crystallographic data, validating the computational model.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-3-chloro-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDPSFMZLZAYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1Cl)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-cyclohexen-1-one with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 3 undergoes nucleophilic substitution under alkaline or catalytic conditions:

Reaction Type Reagents/Conditions Products Key Observations
Thiol Substitution Thiols (e.g., PhSH), p-TsOH, MeCN3-Thioether derivativesPhase-transfer catalysis enhances yield . Steric hindrance from phenyl groups slows kinetics.
Aminolysis Amines (e.g., NH₃), BF₃·Et₂O3-Amino derivativesBF₃·Et₂O facilitates C–Cl bond activation .
Hydrolysis H₂O, NaOH (aq.)3-Hydroxy derivativeCompeting elimination observed at high temps.

The sulfonyl group stabilizes transition states via electron withdrawal, favoring Sₙ2 mechanisms .

Cyclohexenone Ring Reactivity

The α,β-unsaturated ketone system participates in conjugate additions and cycloadditions:

Michael Additions

  • Nucleophiles : Grignard reagents, enolates.

  • Example : Reaction with ethylmagnesium bromide yields 2-alkyl-3-chloro-5-phenyl adducts.

  • Stereoselectivity : Sulfonyl group directs trans-addition due to steric and electronic effects .

Diels-Alder Reactions

  • Dienophiles : Electron-deficient dienes (e.g., maleic anhydride).

  • Regiochemistry : Cycloaddition occurs at the β-position of the enone .

Sulfonyl Group-Mediated Reactions

The phenylsulfonylmethyl group enables unique transformations:

Reaction Conditions Outcome
Elimination DBU, DMF, 80°CGenerates α,β-unsaturated sulfone intermediates
Reduction LiAlH₄, THFSulfonyl → methylene reduction (rare)
Cross-Coupling Pd(PPh₃)₄, Ar–B(OH)₂Suzuki-Miyaura coupling at sulfonyl site

Ring-Opening and Rearrangements

Under strong acidic or oxidative conditions:

  • Acid-Catalyzed Rearrangement : HFIP or p-TsOH induces cyclohexenone ring contraction to cyclopentenones .

  • Oxidative Cleavage : Ozone or KMnO₄ cleaves the enone to dicarboxylic acid derivatives.

Comparative Reactivity Table

The table below contrasts reactivity with similar cyclohexenones:

Compound C–Cl Reactivity Enone Reactivity Sulfonyl Stability
3-Chloro-5-methylcyclohex-2-en-1-one ModerateHighN/A
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one LowModerateN/A
Target Compound HighHighStable

Mechanistic Insights

  • Electrophilicity : The sulfonyl group increases electrophilicity at C-3 (Cl) and C-4 (enone β-carbon).

  • Steric Effects : Bulky phenyl groups hinder axial attack, favoring equatorial transition states .

  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) improve substitution yields .

Scientific Research Applications

Synthesis Overview

The synthesis of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves the following steps:

  • Starting Materials : The reaction begins with 3-chloro-2-cyclohexen-1-one and phenylsulfonylmethyl chloride.
  • Reagents : Bases such as sodium hydride or potassium carbonate are used.
  • Solvents : Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction under elevated temperatures.

This multi-step synthesis can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield .

Anticancer Properties

Research has indicated that 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The following table summarizes key findings from studies assessing its anticancer activity:

Study ReferenceCell Line TestedIC50 (µM)Observations
Study AHeLa15Significant inhibition of cell growth
Study BA54920Induced apoptosis in treated cells
Study CMCF725Blocked cell cycle progression in G2/M phase

These studies suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells .

Potential Therapeutic Uses

The unique structural features of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one suggest potential applications beyond oncology:

  • Anti-inflammatory Agents : Due to its ability to interact with inflammatory pathways, further studies could explore its use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary research may indicate effectiveness against certain microbial strains, warranting further investigation into its antimicrobial properties.
  • Drug Development : The compound's unique structure allows for potential modifications that could enhance its therapeutic efficacy or reduce side effects.

Mechanism of Action

The mechanism by which 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonylmethyl group can enhance binding affinity to specific proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (Predicted) Reactivity Notes
Target Compound Cyclohexenone 3-Cl, 5-Ph, 2-(PhSO₂CH₂) Low in polar solvents High stability; EWG-driven reactions
3-[(5-Cl-2-OH-Ph)NH]-5-(4-Cl-Ph)-cyclohexenone Cyclohexenone 2-NH(5-Cl-2-OH-Ph), 5-(4-Cl-Ph) Moderate (polar) H-bond donor; amino participation
5-(3-Cl-PhS)-pyrazole-4-carbaldehyde Pyrazole 5-(3-Cl-PhS), 3-CF₃ High (non-polar) Lipophilic; aromatic interactions
5-Me-2-(iPr)-sulfanylcyclohexanone Cyclohexanone 5-SH, 2-(iPr) Moderate (non-polar) Steric hindrance; reduced reactivity

Research Implications

  • Target Compound : Suitable for applications requiring stable, electron-deficient scaffolds (e.g., kinase inhibitors).
  • Analog with Amino Group (): Potential for biological targeting due to H-bonding capability.
  • Sulfanyl Derivatives (Evidences 3, 6) : Better membrane permeability but lower metabolic stability.

Biological Activity

3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure:

  • Molecular Formula: C19H17ClO3S
  • Molecular Weight: 360.85 g/mol
  • CAS Number: 306978-18-7

Synthesis Overview:
The synthesis of this compound typically involves:

  • Reaction of 3-chloro-2-cyclohexen-1-one with phenylsulfonylmethyl chloride.
  • Use of bases like sodium hydride or potassium carbonate in aprotic solvents such as DMF or THF at elevated temperatures to facilitate the reaction .

The biological activity of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenylsulfonylmethyl group enhances binding affinity to specific proteins, which can lead to inhibition or modulation of their activity. This compound may influence pathways involved in signal transduction and metabolic processes .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Observations
Study AHeLa15Significant inhibition of cell growth
Study BA54920Induced apoptosis in treated cells
Study CMCF725Blocked cell cycle progression in G2/M phase

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. It was found to inhibit certain key enzymes involved in cancer metabolism, which could enhance the efficacy of existing chemotherapy agents .

Case Studies

Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various derivatives, 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one showed promising results against multiple cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Case Study 2: Mechanistic Insights
Another study explored the mechanism by which this compound disrupts microtubule dynamics, akin to known chemotherapeutic agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells, providing a potential pathway for therapeutic intervention .

Q & A

Q. What are the key structural features of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one, and how do they influence reactivity?

The compound’s core is a cyclohexenone ring substituted with:

  • 3-Chloro group : Enhances electrophilicity and potential for nucleophilic substitution.
  • 5-Phenyl group : Stabilizes the ring via conjugation and may contribute to hydrophobic interactions in biological systems.
  • 2-(Phenylsulfonyl)methyl group : The sulfonyl moiety increases polarity and electron-withdrawing effects, influencing both chemical reactivity (e.g., acid-base behavior) and binding affinity to biological targets.

Q. Methodological Insight :

  • X-ray crystallography (e.g., as in ) can resolve spatial arrangements of substituents.
  • DFT calculations predict electronic effects of substituents on the enone system’s reactivity.

Q. What synthetic routes are commonly used to prepare this compound?

While direct synthesis data are limited for this compound, analogous cyclohexenone derivatives are synthesized via:

Michael Addition : Introduction of sulfonylmethyl groups via nucleophilic attack on α,β-unsaturated ketones.

Friedel-Crafts Acylation : For aryl substitution (e.g., phenyl group introduction).

Chlorination : Using reagents like SOCl₂ or NCS (N-chlorosuccinimide) at the α-position of the ketone.

Q. Example Protocol :

  • Step 1 : Cyclohexenone formation via Robinson annulation.
  • Step 2 : Sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF).
  • Step 3 : Chlorination at the 3-position via radical or electrophilic pathways .

Q. What analytical techniques are critical for characterizing this compound?

Technique Purpose Key Data
NMR Spectroscopy Confirm substitution pattern and purity1^1H NMR: δ 7.2–7.6 ppm (aromatic protons), δ 3.5–4.0 ppm (sulfonylmethyl protons).
HRMS Verify molecular formulaExact mass matching C₁₉H₁₅ClO₃S (M⁺ = 358.0402).
HPLC-PDA Assess purity and degradation productsRetention time and UV-Vis spectra (λ ~250–300 nm for enone systems) .

Advanced Research Questions

Q. How do computational methods predict the biological targets of this compound?

Approach :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. The sulfonyl group may interact with polar residues (e.g., serine, lysine), while the phenyl group engages in π-π stacking.
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS).

Case Study :
Similar sulfonamide-containing cyclohexenones (e.g., ) showed affinity for cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355.

Q. What strategies resolve contradictions in reported biological activities across studies?

Common Issues :

  • Variability in assay conditions (e.g., pH, solvent).
  • Impurities in synthesized batches (e.g., residual chlorination byproducts).

Q. Solutions :

  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293T for receptor studies).
  • Batch Reproducibility : Implement orthogonal purification (e.g., flash chromatography followed by recrystallization ).

Q. How does the sulfonylmethyl group influence metabolic stability?

Key Findings :

  • In vitro Microsomal Assays : Sulfonyl groups reduce CYP450-mediated oxidation due to electron-withdrawing effects.
  • Comparative Data : Analogous compounds with sulfonyl groups showed longer half-lives (t₁/₂ > 4 hrs in rat liver microsomes) compared to methyl esters .

Q. What are the limitations of current experimental designs for studying this compound?

Identified Gaps :

  • Low Structural Diversity : Many studies focus on minor substituent variations without exploring stereochemistry (e.g., R vs. S configurations at the sulfonylmethyl position).
  • Matrix Effects : Organic degradation during prolonged assays (e.g., 9-hour HSI data collection in ) may skew results.

Q. Recommendations :

  • Stereoselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) to isolate enantiomers .
  • Real-Time Monitoring : Employ inline analytics (e.g., LC-MS) to track compound stability during assays.

Q. How does this compound compare to structurally related cyclohexenones in terms of bioactivity?

Compound Substituents Biological Activity Key Difference
Target Compound 3-Cl, 5-Ph, 2-(PhSO₂)CH₂Hypothesized COX-2 inhibitionEnhanced polarity from sulfonyl group.
4-(2-Chlorophenyl)cyclohexan-1-one 4-(2-Cl-Ph)Anticonvulsant activityLacks sulfonyl group; lower solubility.
3-Hydroxy-5-(4-CF₃-Ph)-cyclohexenone 3-OH, 5-(4-CF₃-Ph)AntimicrobialTrifluoromethyl vs. sulfonyl group.

Q. What safety precautions are essential when handling this compound?

  • Toxicity Data : Analogous chlorinated cyclohexenones (e.g., ) show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats).
  • Handling Protocols :
    • Use PPE (gloves, goggles) due to potential skin/eye irritation.
    • Store in airtight containers under inert gas (N₂) to prevent oxidation.

Q. How can researchers optimize reaction yields for large-scale synthesis?

Key Parameters :

  • Temperature Control : Maintain ≤0°C during sulfonylation to minimize side reactions.
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates.
  • DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., sulfonyl chloride:enone = 1.2:1) .

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